![molecular formula C17H13F3N2O2 B6344999 5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264041-63-5](/img/structure/B6344999.png)
5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative. Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . They are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a study, a trifluoromethyl group containing pyrazole-3-carboxamide derivative was synthesized and the structure of the molecule was verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using spectroscopic methods and DFT calculations . For instance, the structure of a trifluoromethyl group containing pyrazole-3-carboxamide derivative was verified using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . DFT calculations employing B3LYP method with 6-311+G (d, p) basis set were carried out to determine the theoretical characterization, spectroscopic and electronic properties of the compound .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be analyzed using various techniques. For instance, the chemical selectivity and reactivity of a drug molecule, which helps to improve the stability of the molecule, can be analyzed via NBO calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” can be determined using various methods. For instance, the compound’s molecular weight, purity, storage temperature, physical form, and InChI key can be determined .Scientific Research Applications
Drug Development
The trifluoromethyl group (-CF3) in this compound is a common feature in many pharmaceuticals, enhancing their metabolic stability and bioavailability . The presence of this group can improve drug potency, as seen in certain FDA-approved drugs where it contributes to enzyme inhibition through key hydrogen bonding interactions .
Antidepressant Research
Compounds with a trifluoromethyl group have been investigated for their potential antidepressant effects. They are studied for their interactions with serotonergic and noradrenergic systems, which are crucial in the treatment of depression .
Anticancer Activity
The structural motif present in this compound is found in various drugs with anticancer properties. Research into similar structures has shown promise in developing new therapeutic agents for cancer treatment .
Anti-Inflammatory Applications
The pyrazole core, combined with the trifluoromethyl group, is explored for anti-inflammatory properties. This combination is often seen in the development of new anti-inflammatory drugs .
Antimicrobial and Antifungal Uses
The compound’s structure is similar to those found in antimicrobial and antifungal agents. Its unique chemical features are leveraged to explore new treatments for infectious diseases .
Catalysis in Organic Synthesis
The trifluoromethyl group is a key player in catalytic processes, particularly in cross-coupling reactions which are fundamental in organic synthesis. It can influence the reactivity and selectivity of catalytic systems .
Mechanism of Action
Target of Action
It is known that many compounds with a similar structure, such as those containing the trifluoromethyl (tfm, -cf3) group, have been approved by the fda for various diseases and disorders .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that many indole derivatives, which share some structural similarities with this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
It has been reported that some compounds with similar structures have shown anticancer and antioxidant activities , suggesting that this compound might have similar effects.
Safety and Hazards
The safety and hazards associated with “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” can be determined based on its GHS (Globally Harmonized System) classification. For instance, the compound may have hazard statements such as H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for the research and development of “5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” and other pyrazole derivatives could involve further exploration of their pharmacological activities and potential applications in various fields. There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .
properties
IUPAC Name |
3-phenyl-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)12-7-4-8-13(9-12)22-15(10-14(21-22)16(23)24)11-5-2-1-3-6-11/h1-9,15H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVZAFLTZGGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
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